
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline
Vue d'ensemble
Description
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of 6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. This compound has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments. It exhibits potent antitumor activity against a variety of cancer cell lines and can be easily synthesized using standard laboratory techniques. However, this compound also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of the potential of this compound as a therapeutic agent for cancer treatment. Further studies are also needed to fully understand the mechanism of action of this compound and its potential effects on normal cells. Finally, the development of this compound derivatives with improved pharmacological properties may also be a promising avenue for future research.
Applications De Recherche Scientifique
6-chloro-2-(2-pyridinyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential applications in cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vivo.
Propriétés
IUPAC Name |
(6-chloro-2-pyridin-2-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-13-6-7-16-14(11-13)15(19(24)23-9-3-4-10-23)12-18(22-16)17-5-1-2-8-21-17/h1-2,5-8,11-12H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTREAFAPQEFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



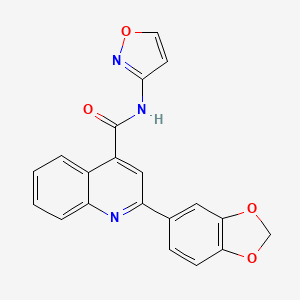
![N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B3608563.png)
![6-chloro-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608572.png)
![ethyl 5-{[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]methyl}-2-furoate](/img/structure/B3608579.png)
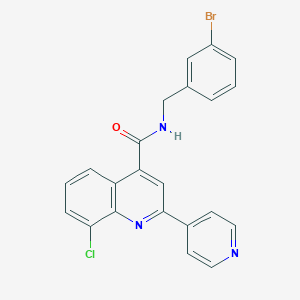
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608595.png)
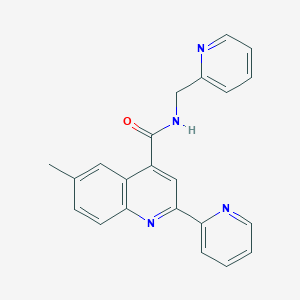

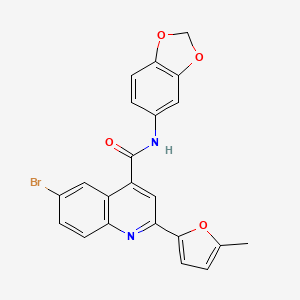
![N-[4-(aminosulfonyl)phenyl]-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608620.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608624.png)
![1'-[(2,5-dichlorophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3608644.png)
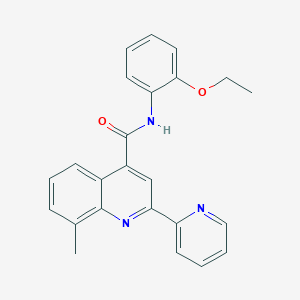
![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)